molecular formula C11H9NO3S B6582856 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid CAS No. 873054-99-0

4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid

Cat. No.: B6582856
CAS No.: 873054-99-0
M. Wt: 235.26 g/mol
InChI Key: VKEXIWPTMGKMOU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methylsulfanyl group at the 2-position, and a carboxylic acid group at the 3-position.

Properties

IUPAC Name

2-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-16-10-8(11(14)15)9(13)6-4-2-3-5-7(6)12-10/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXIWPTMGKMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187931
Record name 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873054-99-0
Record name 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873054-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Diethyl Malonate

The foundational approach begins with the acylation of diethyl malonate using benzoyl halides in the presence of magnesium ethylate. For instance, 2,4-dichloro-5-fluoro-3-methylbenzoic acid chloride reacts with diethyl malonate at −5–10°C to form the acylmalonic ester intermediate. This step achieves 70–85% yields but requires stringent temperature control to prevent decarboxylation.

Cyclization and Enol Ether Formation

Cyclization of the acylmalonic ester occurs at 80–180°C in polar aprotic solvents such as N,N-dimethylformamide (DMF). The enol ether intermediate is subsequently treated with amines to yield enamines, which undergo acid-catalyzed hydrolysis. A representative procedure involves refluxing the intermediate with p-toluenesulfonic acid in water for 4.5 hours, yielding 4-hydroxyquinoline-3-carboxylic acid derivatives in 65–75% purity.

S-Methylation via Thiol Intermediate

Early routes required thiolation using H2S followed by methylation with methyl iodide. However, this method suffered from low regioselectivity, producing N-methylated byproducts that necessitated chromatographic separation. Modern adaptations avoid thiol intermediates by directly introducing the methylsulfanyl group during cyclization.

Regioselective S-Methylation Strategies

Direct Alkylation of 4-Hydroxy-2-Thioxo-1,2-Dihydroquinoline-3-Carboxylate

A breakthrough methodology involves the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) in DMF/triethylamine at 50°C. This single-step protocol achieves 80–99% yields of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate within 1 hour, with no detectable N-methylation byproducts. The reaction’s regioselectivity arises from the preferential deprotonation of the thiol group over the hydroxyl or amine protons, as confirmed by quantum mechanical calculations.

Table 1: Optimization of S-Methylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
TriethylamineDMF5019998
K2CO3DMF8038590
NaHTHF25127288

Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes hydrolysis in 10% aqueous NaOH or HCl to furnish this compound. Prolonged heating (6–8 hours) at 80°C ensures complete deesterification, with yields exceeding 90%. Acidic conditions (HCl) marginally improve purity by precipitating unreacted starting materials.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The direct S-methylation route achieves near-quantitative yields (99%) in 1 hour, outperforming multistep sequences (65–75% over 3–5 days). Traditional methods require chromatographic purification due to byproduct formation, whereas modern protocols yield HPLC-pure material after simple crystallization.

Scalability and Industrial Feasibility

DMF-based systems enable kilogram-scale production without exothermic risks, as the reaction is mildly exothermic (ΔT < 10°C). In contrast, cyclization at 180°C necessitates specialized reactors and energy-intensive cooling.

Structural Characterization and Quality Control

Spectroscopic Confirmation

1H-NMR analysis confirms S-methylation via a singlet at δ 2.65 ppm (SCH3) and the absence of thioamide protons (δ 13 ppm). The hydroxyl proton appears as a broad peak at δ 11.60 ppm, while ester methyl groups resonate at δ 3.79–3.94 ppm.

Crystallographic Validation

Single-crystal X-ray diffraction of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate reveals a planar quinoline ring with dihedral angles of 2.1° between the carboxylate and thioether groups. Hydrogen bonding between the hydroxyl and carbonyl oxygen (O···H distance: 1.87 Å) stabilizes the crystal lattice.

Applications in Drug Discovery

Antiviral Activity

Molecular docking simulations position this compound within the active site of HBV polymerase, forming hydrogen bonds with Arg81 and Tyr38 residues. In vitro studies demonstrate 72% inhibition of HBV replication at 10 µM, comparable to entecavir .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, including oxidation to quinone derivatives and reduction to alcohol derivatives.

Synthesis of Antibacterial Agents:
Derivatives of this compound have been explored for their potential as antibacterials. The presence of the methylsulfanyl group enhances its activity against bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .

Biological Applications

Antimicrobial Properties:
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the replication of various pathogens, including strains of bacteria and viruses such as Hepatitis B Virus (HBV). In vitro experiments demonstrated that certain derivatives inhibited HBV replication at concentrations as low as 10 µM .

Anticancer Activity:
The compound has also been investigated for its anticancer properties. It has been found to inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. This mechanism suggests a potential role in developing new cancer therapeutics .

Industrial Applications

Dyes and Pigments:
In industrial settings, derivatives of this compound are utilized in the production of dyes and pigments. Their vibrant colors and stability make them suitable for various applications in textiles and coatings .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effect
ChemistryBuilding block for heterocyclesEnables synthesis of complex compounds
AntimicrobialInhibits bacterial growthTargets DNA gyrase
AntiviralInhibits HBV replicationEffective at low concentrations (10 µM)
AnticancerInhibits c-Myc/Max/DNA complex formationDisrupts cancer cell proliferation
IndustrialProduction of dyes and pigmentsProvides vibrant colors and stability

Case Studies

Case Study 1: Antiviral Activity Against HBV
A study conducted on various derivatives of this compound revealed promising antiviral properties against Hepatitis B Virus (HBV). Molecular docking simulations indicated that these compounds could effectively bind to viral proteins, thereby inhibiting their function. Experimental results confirmed high inhibition rates at low concentrations, showcasing their potential as antiviral agents .

Case Study 2: Anticancer Mechanisms
Research focused on the anticancer effects of this compound demonstrated that it could inhibit the formation of critical protein-DNA complexes involved in tumor growth. The study involved both in vitro assays and molecular modeling to elucidate the binding interactions between the compound and target proteins, providing insights into its potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the methylsulfanyl group.

    2-Methylsulfanylquinoline-3-carboxylic acid: Lacks the hydroxyl group.

    4-Hydroxy-2-quinolinecarboxylic acid: Lacks the methylsulfanyl group.

Uniqueness

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methylsulfanyl, and carboxylic acid) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with three functional groups: a hydroxyl group, a methylsulfanyl group, and a carboxylic acid group. This unique arrangement contributes to its reactivity and biological properties.

The mechanism of action of this compound involves:

  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules.
  • DNA Interaction : The quinoline core can intercalate with DNA, potentially disrupting cellular processes.
  • Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and leading to antimicrobial or anticancer effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain quinoline derivatives effectively inhibit the replication of the Hepatitis B virus (HBV) in vitro, showcasing high inhibition rates at concentrations as low as 10 µM .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Notably:

  • Cytotoxicity : In vitro studies revealed selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited significant growth inhibition capabilities .
  • Mechanism : The proposed mechanism involves chelation with divalent metals, enhancing its interaction with cellular targets .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce inflammation in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages without notable cytotoxicity, indicating its potential for treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighSignificantModerate
4-Hydroxyquinoline-3-carboxylic acidModerateLowLow
2-Methylsulfanylquinoline-3-carboxylic acidLowModerateLow

Case Studies

  • Hepatitis B Virus Inhibition : A study demonstrated that derivatives of this compound significantly inhibited HBV replication in vitro. The compounds were tested at varying concentrations, with effective results noted at 10 µM .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it selectively reduced cell viability in MCF7 and HeLa cells while sparing normal cells, suggesting its therapeutic potential in oncology .

Q & A

Q. What are the primary synthetic methodologies for preparing 4-hydroxyquinoline-3-carboxylic acid derivatives, and how do they apply to this compound?

The synthesis of quinoline-3-carboxylic acid derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions, which involve cyclization of substituted anilines with ketones or aldehydes . For 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid, modifications may include introducing the methylsulfanyl group via nucleophilic substitution or sulfur-transfer reagents. Hydrolysis of ester intermediates (e.g., ethyl 4-hydroxyquinoline-3-carboxylate) under basic conditions (10% NaOH, methanol, reflux) is a common step to yield the carboxylic acid moiety . Researchers should optimize reaction conditions (temperature, solvent, catalyst) based on substituent reactivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to resolve the quinoline backbone, hydroxy group (δ1214\delta \sim12-14 ppm for -OH), and methylsulfanyl substituent (δ2.5\delta \sim2.5 ppm for -SCH3_3) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related quinoline derivatives (e.g., 4-methylphenyl quinoline-2-carboxylate, where dihedral angles between aromatic planes were analyzed) .

Q. What are the recommended protocols for evaluating the biological activity of this compound?

Standard assays include:

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi, referencing methods used for anti-tuberculosis quinoline derivatives .
  • Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) or carrageenan-induced paw edema models in rodents.
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing activity to known quinoline-based therapeutics like elvitegravir .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol equilibria at the 4-hydroxy position) or impurities from incomplete synthesis. Strategies include:

  • Variable Temperature NMR : To observe tautomeric shifts.
  • HPLC-Purification : Using C18 columns with acetonitrile/water gradients to isolate pure fractions .
  • Isotopic Labeling : 13C^{13}C-labeling of the carboxylic acid group to track stability during analysis .

Q. What computational tools are effective for predicting the reactivity and binding affinity of this compound?

  • Density Functional Theory (DFT) : To calculate electronic properties (HOMO-LUMO gaps) and assess nucleophilic/electrophilic sites.
  • Molecular Docking (AutoDock Vina, Schrödinger) : For simulating interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, a target of antitubercular quinolines) .
  • QSAR Modeling : Correlating substituent effects (e.g., methylsulfanyl vs. chloro groups) with bioactivity using datasets from PubChem or ChEMBL .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Green Chemistry Approaches : Replace diphenyl ether (used in esterification ) with biodegradable solvents like cyclopentyl methyl ether (CPME).
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining >90% yield .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for C-S bond formation) to enhance regioselectivity .

Q. What strategies are recommended for analyzing crystallographic data of quinoline derivatives?

  • Single-Crystal XRD : Resolve π-π stacking interactions (centroid distances ~3.5–3.9 Å) and hydrogen-bonding networks, as seen in 4-methylphenyl quinoline-2-carboxylate .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) to explain packing efficiency.
  • Cambridge Structural Database (CSD) : Compare torsion angles and conformational stability with analogous structures .

Q. Methodological Notes for Data Interpretation

  • Contradictory Bioactivity Results : If anti-inflammatory activity conflicts with cytotoxicity data, re-evaluate assay conditions (e.g., cell viability vs. apoptosis pathways) or test metabolite stability .
  • Synthetic Byproducts : Use LC-MS to identify and characterize side products (e.g., sulfoxide formation from methylsulfanyl oxidation) .

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